3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide
説明
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a heterocyclic amide featuring a benzimidazole core linked via a propanamide chain to a 4-methoxyphenyl Schiff base (methylideneamino group). This structure combines aromatic, hydrogen-bonding, and electron-donating motifs, making it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial research. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXBEGNBBBAVQC-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325559 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518018-61-6 | |
| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756, is an immune response modifier that acts as a toll-like receptor 7 agonist. It is commonly used topically to treat warts on the skin of the genital and anal areas.
Mode of Action
The compound’s mode of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue.
Biochemical Pathways
The compound’s action affects the immune response pathways. By acting as a toll-like receptor 7 agonist, it stimulates the innate and acquired immune responses, leading to inflammatory cell infiltration. This results in the apoptosis of diseased tissue, thereby helping to relieve and control wart production.
生物活性
3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 5845-40-9
- Structure : The compound contains a benzimidazole ring and a methoxy-substituted phenyl group, contributing to its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide exhibit significant activity against various bacterial and fungal strains.
| Compound | Target Organism | MIC (μg/ml) | Standard Drug | Standard Drug MIC (μg/ml) |
|---|---|---|---|---|
| 3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide | S. aureus | 50 | Ampicillin | 100 |
| 3-(Benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide | E. coli | 62.5 | Ciprofloxacin | 25 |
| Similar Derivative | C. albicans | 250 | Griseofulvin | 500 |
The above table illustrates the minimum inhibitory concentration (MIC) values for the compound and its derivatives against selected pathogens, demonstrating promising antibacterial and antifungal activity .
Anticancer Activity
The benzimidazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
In a study assessing the cytotoxic effects of similar compounds, it was found that benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the benzimidazole ring or the phenyl group can enhance or reduce activity.
Key findings include:
- Methoxy Substitution : The presence of a methoxy group at the para position of the phenyl ring has been associated with increased antimicrobial activity.
- Amino Groups : Amino substitutions on the benzimidazole ring often enhance anticancer properties by improving binding affinity to target proteins involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted by Noolvi et al. demonstrated that various benzimidazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing superior efficacy compared to traditional antibiotics .
- Anticancer Mechanisms : Research published in "Pharmacological Reviews" highlighted that certain benzimidazole derivatives could induce apoptosis through mitochondrial pathways and inhibit angiogenesis in tumor models .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
(a) 3-(Benzimidazol-1-yl)-N-[(4-Bromophenyl)Methylideneamino]Propanamide (BZ19473)
- Structural Difference : Bromine replaces the methoxy group at the para position of the phenyl ring.
- Impact: Electronic Effects: Bromine’s electron-withdrawing nature reduces electron density on the phenyl ring compared to the methoxy group (electron-donating) . Molecular Weight: Higher molecular weight (371.23 vs. ~337 for the methoxy analog) due to bromine’s atomic mass.
(b) 3-(Benzotriazol-1-yl)-N-[(4-Bromophenyl)Ethylideneamino]Propanamide
- Structural Differences: Benzotriazole replaces benzimidazole (two nitrogen atoms vs. one in benzimidazole). Ethylideneamino (–CH=N–CH2–) instead of methylideneamino (–CH2–N=).
- Impact: Stability: Benzotriazole’s weaker basicity compared to benzimidazole may alter pH-dependent solubility.
Propanamide Chain Modifications
(a) 3-(4-Methoxyphenyl)-N-(3-Phenylprop-2-yn-1-yl)Propanamide (5a)
- Structural Difference: Propargyl (prop-2-yn-1-yl) group replaces the methylideneamino-benzimidazole moiety.
- Impact :
(b) 3-(1H-Benzotriazol-1-yl)-N-(4-Methoxyphenyl)-3-Phenylpropanamide
Cycloalkyl and Heterocyclic Variants
3-(4-Methoxyphenyl)-N-(4-Methylcyclohexyl)Propanamide
- Structural Difference: Cyclohexyl group replaces the benzimidazole-methylideneamino unit.
- Impact: Solubility: Cyclohexyl’s nonpolar nature decreases solubility in polar solvents compared to the aromatic benzimidazole group. Applications: Likely used as a synthetic intermediate rather than a bioactive compound .
Physicochemical Properties
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
